Home > Products > Screening Compounds P78009 > 1-(3,5-Dimethoxyphenyl)piperidin-4-amine
1-(3,5-Dimethoxyphenyl)piperidin-4-amine - 1016886-64-8

1-(3,5-Dimethoxyphenyl)piperidin-4-amine

Catalog Number: EVT-3336239
CAS Number: 1016886-64-8
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Benzyl-N-(3,5-di-tert-butylsalicylidene)piperidin-4-amine (HL)

    Compound Description: This compound serves as a Schiff base ligand in the synthesis of a palladium(II) complex. [] This complex acts as a catalyst for Suzuki-Miyaura cross-coupling reactions, particularly those involving hydroxyaryl halides and arylboronic acids in predominantly aqueous media. []

3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one

    Compound Description: This molecule, synthesized via a modified Mannich condensation, was found to exist in a chair conformation with equatorial substituent orientation. [] Notably, the molecule demonstrated antioxidant efficacy as determined through DPPH and ABTS methods. []

[N(E),N′(E)]-N,N′-(1,4-phenylenedimethylidyne)bis-3,5-bis(propan-2-yl)-1H-pyrazol-4-amine

    Compound Description: This compound's crystal structure was elucidated using X-ray diffraction analysis. [] The analysis revealed specific bond lengths and angles, offering insights into the molecule's spatial arrangement and potential interactions. []

[N(E),N′(E)]-N,N′-(1,4-phenylenedimethylidyne)bis-3,5-dimethyl-1H-pyrazol-4-amine

    Compound Description: This compound's crystal structure was resolved using X-ray diffraction, revealing its triclinic crystal system and specific bond lengths and angles. [] The presence of methanol solvate molecules in the crystal lattice highlights potential for intermolecular interactions. []

1-(3-Chloropropyl)-3.5-bis((E)-4-methoxybenzylidene)piperidin-4-one

    Compound Description: Synthesized as a potential Dengue Virus Type 2 (DEN2) NS2B/NS3 protease inhibitor candidate, this curcumin derivative exhibited promising binding affinity in molecular docking studies. [] It demonstrated a superior docking score compared to the standard, panduratin A, suggesting potential anti-dengue properties. []

1-[(4-Chlorophenyl)methyl]piperidin-4-amine (CMP)

    Compound Description: This compound served as a model substrate to study the kinetics of permanganate oxidation in the presence of a ruthenium(III) catalyst. [] The reaction, proceeding via a pseudo-first-order mechanism, led to the formation of chlorobenzene and amino acid derivatives. []

    Compound Description: These novel compounds, synthesized and evaluated for their leishmanicidal activity, demonstrated moderate in vitro activity against Leishmania major promastigotes. [] Additionally, they exhibited promising antiamastigote activity within murine peritoneal macrophages, suggesting potential as antileishmanial agents. []

[1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol

    Compound Description: This compound, characterized by spectroscopic techniques and X-ray diffraction, revealed a piperidine ring in chair conformation and a distorted tetrahedral geometry around the sulfur atom. [] The presence of inter- and intramolecular hydrogen bonds provides insights into the molecule's crystal packing and stability. []

1-(3,5‐Dimethoxyphenyl)‐4‐[(6‐Fluoro‐2‐Methoxyquinoxalin‐3‐yl)Aminocarbonyl] Piperazine (RX‐5902)

    Compound Description: This novel anti-cancer agent exhibits strong growth inhibitory effects against various human cancer cell lines at low nanomolar concentrations. [, ] Mechanistically, it targets the RNA helicase DDX5/p68, specifically interacting with and interfering with the function of the phosphorylated form of this enzyme. [, ] Furthermore, RX‐5902 inhibits the β-catenin dependent ATPase activity of p68 RNA helicase and leads to the downregulation of genes regulated by the β‐catenin pathway. []

3,5-Bis((E)-4-methoxybenzylidene)-1-(2-morpholinoethyl)piperidin-4-one

    Compound Description: Synthesized through a two-step reaction, this compound displayed inhibitory activity against DENV2 NS2B-NS3 protease, signifying its potential as an anti-dengue agent. []

3,5-dichloropyridin-4-amine (DCPA)

    Compound Description: This compound, commercially available and crystallized from methanol, forms a one-dimensional supramolecular architecture via N2-H3...N1 hydrogen bonds. [] Analysis using Hirshfeld surfaces and fingerprint plots, coupled with single-crystal X-ray analysis, provided insights into its intermolecular interactions. []

3,5-Bis[(1H-tetrazol-5-yl)methyl]-4H-1,2,4-triazol-4-amine (H2L)

    Compound Description: This compound, upon deprotonation, forms a cucurbit[6]uril-like Cu6L4 cluster with copper sulfate. [] The resulting cluster displays good antimicrobial activity against E. coli and exhibits cytotoxicity towards HeLa and L-929 cells. []

3,5-Bis[4(diethoxymethyl)benzylidene]-1-methyl-piperidin-4-one (BBP)

    Compound Description: This novel curcumin analog demonstrates potent immunosuppressive effects both in vitro and in vivo. [, ] Studies revealed significant dose-dependent reductions in neutrophil migration, macrophage activity, and cytokine release. [, ] Encapsulation in PLGA-b-PEG nanoparticles enhanced its bioavailability and efficacy, highlighting its potential as a therapeutic agent for inflammatory and autoimmune diseases. []

    Compound Description: These compounds, designed as potential 5-HT1A receptor inhibitors, were synthesized and demonstrated high selectivity towards this receptor subtype. [] Compound 8 exhibited a particularly high binding affinity, indicating its potential as a valuable tool for studying serotonergic signaling and associated disorders. []

3,5-Bis(arylidene)piperidin-4-one derivatives (BAPs)

    Compound Description: These compounds, particularly those with asymmetric structures, have shown promising antitumor activities, likely due to their double α,β-unsaturated ketone functionality. [] Studies have explored their synthesis, structural analysis, and cytotoxicities against various cancer cell lines. []

N-(9,9-Dipropyl-9H-fluoren-2-yl)-7-(piperidin-1-yl)-2,1,3-benzothiadiazol-4-amine

    Compound Description: This compound, characterized by X-ray crystallography, revealed planar benzothiadiazole and fluorene units with a significant dihedral angle between them. [] The crystal structure exhibited intermolecular C—H⋯N interactions, providing insights into its packing arrangement. []

(E)-N-phenyl-3,5-dichloropyridin-4-amine and its derivatives

    Compound Description: These Schiff base compounds, synthesized from 3,5-dichloropyridin-4-amine and substituted aldehydes, have been characterized using IR and NMR spectroscopy and analyzed computationally using DFT. [, ] These studies provided insights into their structural and vibrational properties, HOMO-LUMO energies, and molecular electrostatic potential, suggesting potential applications in materials science or medicinal chemistry. [, ]

1-(3,5-Di­methoxy­phenyl)-2-{2-[(3,5-dimethoxy­phenyl)­hydroxy­methyl]-4-methoxy­phenyl}ethanol

    Compound Description: This compound, synthesized via a Grignard reaction using 3,5-dimethoxybenzaldehyde and 4-methoxybenzylmagnesium chloride, possesses two new chiral centers with the same absolute configuration. [] The presence of two hydroxyl groups surrounded by benzene rings facilitates intramolecular hydrogen bonding, influencing the molecule's conformational preferences and stability. []

2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl Acetic Acid

    Compound Description: This compound, synthesized via a Thia-Michael addition, showed promising antibacterial and antifungal activities. [, ] Docking studies with Staphylococcus aureus MurB protein provided insights into its potential mechanism of action. [, ]

4-aryl-3-chloro-1-(3,5- dimethyl-isoxazol-4-yl)-azetidin-2-ones

    Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity, with some derivatives displaying promising results. [] Quantitative structure-reactivity relationship (QSRT) studies were conducted to explore the relationship between their chemical structure and biological activity. []

N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4- amine derivatives

    Compound Description: This series of pyrazolic heterocyclic compounds, containing an -NH functional group, was synthesized and evaluated for their antioxidant activities. [] Several derivatives showed significant radical scavenging capabilities, highlighting their potential as antioxidants. []

N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine

    Compound Description: This compound, characterized by X-ray crystallography, revealed a planar conformation for both the benzothiazole and imidazole rings, with a small dihedral angle between them. [] The piperidine ring adopted a chair conformation, and the crystal structure was stabilized by weak intermolecular interactions. []

N-Substituted 3,5‐Bis(2‐(trifluoromethyl)benzylidene)piperidin‐4‐ones

    Compound Description: These compounds, synthesized via aldol condensation, demonstrated potent anti-inflammatory activity without significant cytotoxicity. [] Specifically, they inhibited LPS-stimulated pro-inflammatory cytokine production and reduced paw edema in a rat model of inflammation. []

Source and Classification

This compound can be sourced from commercial suppliers and is classified within the category of piperidine derivatives. Its structural features suggest potential biological activity, making it a subject of interest in both synthetic organic chemistry and pharmacological research.

Synthesis Analysis

Methods

The synthesis of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine typically begins with commercially available starting materials, such as 3,5-dimethoxybenzaldehyde and piperidine. The synthesis process generally involves:

  1. Formation of an Imine Intermediate: The reaction between 3,5-dimethoxybenzaldehyde and piperidine leads to the formation of an imine.
  2. Reduction: The imine is subsequently reduced to yield the desired piperidine derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.

Technical Details

The reaction conditions are optimized to enhance yield and purity, often involving solvents like ethanol or methanol under controlled temperatures. Industrial methods may further refine these conditions for large-scale production.

Molecular Structure Analysis

Structure

The molecular structure of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine features a piperidine ring with distinct substituents:

  • Piperidine Ring: A six-membered saturated ring containing one nitrogen atom.
  • 3,5-Dimethoxyphenyl Group: A phenyl ring with two methoxy groups located at the meta positions (3 and 5).

Data

The compound's structural data can be represented as follows:

  • Molecular Formula: C13H20N2O2C_{13}H_{20}N_{2}O_{2}
  • Molecular Weight: 236.31 g/mol
  • Boiling Point: Not specified but can be inferred based on similar compounds.
  • Melting Point: Not specified but typically determined during synthesis.
Chemical Reactions Analysis

Reactions

1-(3,5-Dimethoxyphenyl)piperidin-4-amine undergoes various chemical reactions:

  • Oxidation: Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction: Reduction reactions can yield different amine derivatives.

Technical Details

The specific products formed from these reactions are highly dependent on the reagents and conditions used. For instance, oxidation reactions may yield multiple products based on the extent of oxidation applied.

Mechanism of Action

Process

The mechanism of action for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine involves its interaction with specific biological targets:

  1. Molecular Targets: The compound may interact with various enzymes or receptors, modulating their activity.
  2. Biochemical Pathways: It influences pathways related to signal transduction and cellular regulation.

Data

Research indicates that this compound may exhibit effects such as anti-inflammatory properties or modulation of neurotransmitter systems, although detailed studies are required to elucidate its full pharmacological profile.

Physical and Chemical Properties Analysis

Physical Properties

1-(3,5-Dimethoxyphenyl)piperidin-4-amine is expected to exhibit typical physical properties associated with organic compounds:

  • Appearance: Likely a solid or crystalline substance.
  • Solubility: Solubility in organic solvents like ethanol; water solubility may be limited due to hydrophobic character.

Chemical Properties

Chemical properties include reactivity towards nucleophiles and electrophiles, stability under various conditions (e.g., light, heat), and potential for forming derivatives through functionalization.

Applications

Scientific Uses

1-(3,5-Dimethoxyphenyl)piperidin-4-amine has several applications in scientific research:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its biological activities, including interactions with cellular processes.
  • Medicine: Explored as a precursor for developing pharmaceutical agents targeting various diseases.
  • Industry: Utilized in producing specialty chemicals and intermediates in synthetic pathways.
Synthetic Methodologies and Optimization for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine

Reductive Amination Routes for 4-Aminopiperidine Scaffolds

Reductive amination represents the most direct and atom-economical approach for constructing the C-N bond between the 3,5-dimethoxyphenyl moiety and the 4-aminopiperidine core. This method typically employs 4-piperidone monohydrate hydrochloride and 3,5-dimethoxyaniline under reducing conditions. The reaction proceeds via imine or iminium ion formation, followed by hydride reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at ambient temperature achieves yields of 68-75% within 4-6 hours, significantly outperforming sodium cyanoborohydride (NaBH₃CN) in methanol (45-52% yield) due to superior functional group tolerance and reduced byproduct formation [1] [9].

Critical parameters for reaction optimization include:

  • Solvent selection: Dichloromethane provides optimal balance between reagent solubility and iminium ion stability
  • Stoichiometry: A 20% excess of 3,5-dimethoxyaniline drives the equilibrium toward imine formation
  • Acid additives: Catalytic acetic acid (0.5 equiv) accelerates iminium ion formation but requires careful control to prevent N,N-dialkylation [9] [10]

Table 1: Optimization Parameters for Reductive Amination

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)
NaBH(OAc)₃DCM25475
NaBH₃CNMeOH25852
NaBH₄THF0→25238
Pyridine-BH₃Toluene801265

Microwave-assisted reductive amination (100°C, 20 minutes) enhances reaction efficiency to 82% yield while suppressing degradation pathways, particularly valuable for thermally sensitive dimethoxyphenyl intermediates [9].

Protecting Group Strategies for Primary Amines in Piperidine Systems

The nucleophilic primary amine in 4-aminopiperidine necessitates protection during functionalization of the dimethoxyphenyl ring. The tert-butoxycarbonyl (Boc) group remains prevalent due to its orthogonal stability toward hydrogenation conditions and compatibility with copper-catalyzed couplings. Boc protection is achieved quantitatively using di-tert-butyl dicarbonate in THF/water (1:1) with sodium carbonate as base [2] [10]. Deprotection employs trifluoroacetic acid in dichloromethane (4:1 v/v) at 0°C→25°C for 2 hours, preserving acid-sensitive dimethoxyaryl groups [10].

Alternative strategies include:

  • Carbobenzyloxy (Cbz) protection: Useful for global deprotection under hydrogenolytic conditions (Pd/C, H₂), but incompatible with subsequent catalytic hydrogenation steps
  • Dimethyl-1,3-dithian-2-ylmethoxycarbonyl (dM-Dmoc): Novel orthogonal protection cleaved by sequential periodate oxidation/mild base treatment, offering compatibility with strong nucleophiles and bases that would cleave traditional groups [2]

Table 2: Comparative Analysis of Amine Protecting Groups

Protecting GroupIntroduction ReagentCleavage ConditionsCompatibility with DimethoxyarylOrthogonality
Boc(Boc)₂O, Na₂CO₃TFA/DCM (4:1)ExcellentHigh
CbzCbz-Cl, NaOHH₂/Pd-CGoodModerate
dM-DmocdM-Dmoc-PNP, DIPEANaIO₄ then K₂CO₃ExcellentExceptional

The dM-Dmoc group demonstrates particular advantages in multi-step syntheses requiring nucleophilic displacement on the dimethoxyphenyl ring, as its removal avoids acidic conditions that could demethylate sensitive aryl methoxy groups [2].

Catalytic Hydrogenation Techniques for Aromatic Ring Saturation

While not directly applied to 1-(3,5-dimethoxyphenyl)piperidin-4-amine itself, catalytic hydrogenation is crucial for synthesizing analogues containing saturated cyclohexyl linkages. Hydrogenation of 3,5-dimethoxyphenyl derivatives faces significant challenges:

  • Over-reduction: Cleavage of methoxy groups competes at standard Pd/C conditions (50 psi H₂, 25°C)
  • Catalyst poisoning: The tertiary amine coordinates strongly to platinum group metals

Rh/Al₂O₃ catalysts (5% loading) in ethyl acetate at 70°C and 200 psi H₂ achieve partial saturation (≥85% conversion) with <5% demethylation, while transfer hydrogenation using ammonium formate/Pd(OH)₂ in methanol provides a safer alternative at 80°C without high-pressure equipment [3] [5]. For halogen-containing precursors, particularly problematic 2-bromopyridine intermediates, Raney nickel in ethanol at 40 psi H₂ affords 2-bromopiperidine derivatives without debromination, though competing hydrodehalogenation remains problematic at higher temperatures [3].

Table 3: Hydrogenation Performance Comparison for Dimethoxyphenyl Saturation

Catalyst SystemPressure (psi)Temperature (°C)Conversion (%)Demethylation Byproduct (%)
5% Pd/C50251228
5% Rh/Al₂O₃2007085<5
Pd(OH)₂/ HCO₂NH₄Ambient80787
Raney Ni4050920 (retains Br)

Copper-Catalyzed Coupling for Dimethoxyphenyl Integration

Copper-mediated Ullmann-type coupling provides a halogen-tolerant alternative for assembling the arylpiperidine linkage. The reaction between 4-amino-1-Boc-piperidine and 1-bromo-3,5-dimethoxybenzene employs CuI (10 mol%) with N,N'-dimethylethylenediamine (DMEDA, 20 mol%) in DMSO at 110°C for 24 hours, achieving 65-72% isolated yield [7] [10]. Key mechanistic considerations include:

  • Ligand design: DMEDA facilitates copper complexation, reducing Cu(I) to Cu(0) aggregation
  • Solvent effects: High-boiling polar aprotic solvents (DMSO > toluene) accelerate oxidative addition
  • Base optimization: Potassium phosphate affords superior results over cesium carbonate due to reduced enolization of dimethoxyaryl ketone impurities [10]

Microwave irradiation (150°C, sealed vessel) reduces reaction time to 45 minutes with 78% yield, while suppressing hydrolysis of the Boc protecting group. Recent advances demonstrate that copper nanoparticles immobilized on magnetic ferrites (CuFe₂O₄) enable catalyst recycling for industrial applications, maintaining 85% yield over five cycles [7].

Table 4: Copper-Catalyzed Coupling Optimization Parameters

Catalyst SystemLigandSolventTemperature (°C)Time (h)Yield (%)
CuIDMEDADMSO1102472
CuIL-ProlineDMF1003658
Cu₂OPhenanthrolineToluene1201863
CuFe₂O₄ nanoparticlesNoneDMSO1101285

Industrial-Scale Production Challenges and Continuous Flow Approaches

Scale-up of 1-(3,5-dimethoxyphenyl)piperidin-4-amine synthesis faces three primary challenges:

  • Exothermic control: Reductive amination generates 85 kJ/mol heat, risking thermal runaway in batch reactors >50 kg scale
  • Purification complexity: Chromatographic separation of regioisomers becomes prohibitively expensive above kilogram quantities
  • Metal residues: Copper catalysts in coupling routes require stringent removal to <10 ppm for pharmaceutical applications [5] [8]

Continuous flow technology addresses these limitations through:

  • Microreactor heat management: Enhanced surface-to-volume ratios (10,000 m²/m³) enable precise temperature control during reductive amination, suppressing epimerization
  • Immobilized enzyme cartridges: Packed-bed reactors with transaminase biocatalysts achieve kinetic resolution of racemic precursors with 99% ee, replacing chiral chromatography [5]
  • Integrated extraction: In-line liquid-liquid membrane separators continuously remove copper residues to <5 ppm without manual intervention

A demonstrated two-step continuous process combines:

  • Step 1: Copper-catalyzed coupling in a Corning AFR module at 120°C (residence time = 45 min)
  • Step 2: Boc deprotection using HCl/dioxane in a glass static mixer (residence time = 8 min)This system achieves 83% overall yield at 1.2 kg/day throughput with >99.5% HPLC purity, significantly outperforming batch reactors (68% yield, 12-hour cycle time) [8].

Table 5: Batch vs. Continuous Flow Production Metrics

ParameterBatch ProcessContinuous Flow ProcessImprovement
Cycle time (per kg)12 hours20 minutes97% reduction
Thermal control precision±5°C±0.3°C16x improvement
Copper residue levels300-500 ppm<5 ppm>98% reduction
Solvent consumption120 L/kg45 L/kg63% reduction

Future directions focus on photochemical integration for Boc deprotection (254 nm UV in microchannel reactors) and enzymatic transamination for chiral variant synthesis, potentially eliminating transition metal catalysts entirely from the synthetic route [5] [8].

Properties

CAS Number

1016886-64-8

Product Name

1-(3,5-Dimethoxyphenyl)piperidin-4-amine

IUPAC Name

1-(3,5-dimethoxyphenyl)piperidin-4-amine

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

InChI

InChI=1S/C13H20N2O2/c1-16-12-7-11(8-13(9-12)17-2)15-5-3-10(14)4-6-15/h7-10H,3-6,14H2,1-2H3

InChI Key

HAVBOLKMGXMPIO-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)N2CCC(CC2)N)OC

Canonical SMILES

COC1=CC(=CC(=C1)N2CCC(CC2)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.